2-(甲基氨基)噻唑-5-硼酸频哪醇酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

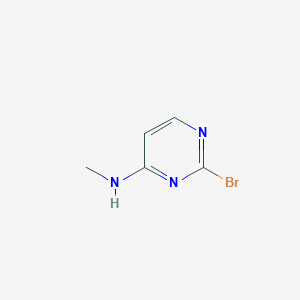

“2-(Methylamino)thiazole-5-boronic acid pinacol ester” is a small biological molecule that can be used to develop therapeutic drugs for diseases such as cancer and inflammation . It is a highly valuable building block in organic synthesis .

Synthesis Analysis

The synthesis of “2-(Methylamino)thiazole-5-boronic acid pinacol ester” involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a radical approach has been reported . The susceptibility of these esters to hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH .Molecular Structure Analysis

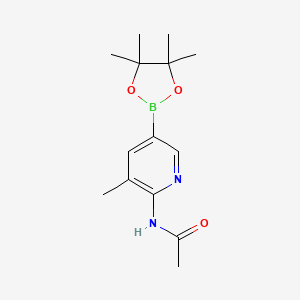

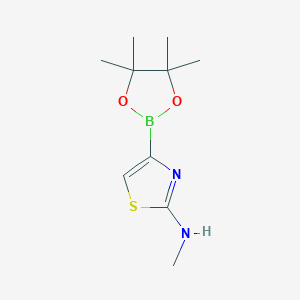

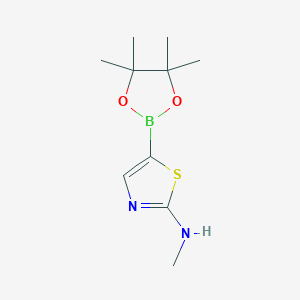

The molecular formula of “2-(Methylamino)thiazole-5-boronic acid pinacol ester” is C10H16BNO2S . The molecular weight is 225.12 .Chemical Reactions Analysis

Pinacol boronic esters, such as “2-(Methylamino)thiazole-5-boronic acid pinacol ester”, are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of these esters has been achieved using a radical approach .Physical And Chemical Properties Analysis

“2-(Methylamino)thiazole-5-boronic acid pinacol ester” is a solid . Its SMILES string is CC1(OB(C2=CN=CS2)OC1©C)C .科学研究应用

在铃木偶联反应中的应用

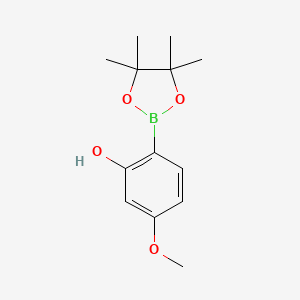

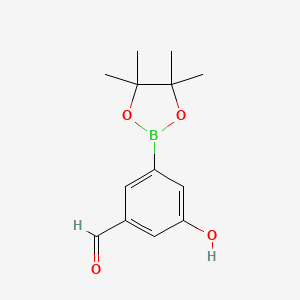

频哪醇硼酸酯,如2-(甲基氨基)噻唑-5-硼酸频哪醇酯,广泛用于铃木偶联反应。这些反应对于连接复杂分子的全合成中的有机构件至关重要。这些酯的稳定性和溶解性相关的挑战需要特定的分析方法来评估纯度。值得注意的是,2-氨基嘧啶-5-频哪醇硼酸酯是一种类似的化合物,它展示了此类酯在开发化合物合成中的重要性 (Zhong 等,2012)。

在稠合噻唑合成中的作用

在稠合噻唑的形成中,2-(甲基氨基)噻唑-5-硼酸频哪醇酯发挥着至关重要的作用。一种有效的 Pd(0) 催化的 Cu(I) 介导的苯并稠合噻唑烷-2-硫酮与硼酸和频哪醇酯在碱性条件下的脱磺化 C-C 交叉偶联,导致这些重要分子的良好至极好的产率 (Rajaguru 等,2015)。

在微波辅助合成中的用途

微波辅助合成技术将硼酸频哪醇酯用作构建模块。这些技术强调了2-氨基吡啶-5-硼酸频哪醇酯等化合物在快速合成各种化合物库中的效用。特别强调了它们对路易斯酸催化的环化和随后的 Pd(0) 催化的铃木偶联反应的耐受性 (Dimauro & Kennedy,2007)。

电子和光子应用

硼酸频哪醇酯用于修改电子和光子应用中的扩展 π-共轭体系。具体而言,空硼 p(π) 轨道的使用可以增强这些体系的电子亲和力,类似于微电子器件中的 p 型掺杂。研究表明,5-甲基-2-呋喃硼酸频哪醇酯所做的修改如何影响材料的电子结构 (Modelli & Jones,2011)。

在聚合物化学中的应用

在聚合物化学中,频哪醇硼酸酯用作构建功能聚合物的构建模块。它们在各种聚合物的合成中的作用,例如自由基聚合,展示了它们在材料科学中的广泛用途。这包括使用硼侧链转化共聚物以创造新的材料特性 (Makino 等,2020)。

作用机制

Target of Action

Boronic esters, including pinacol boronic esters, are known to be highly valuable building blocks in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . This process involves the removal of a boron atom from the boronic ester, which is then replaced by a hydrogen atom . This reaction is catalyzed by a radical approach .

Biochemical Pathways

The protodeboronation of pinacol boronic esters is paired with a Matteson–CH2–homologation, allowing for a formal anti-Markovnikov alkene hydromethylation . This transformation is valuable in organic synthesis and has been applied to various compounds .

Pharmacokinetics

It’s important to note that the rate of hydrolysis of boronic pinacol esters is influenced by the ph of the environment, with the reaction rate considerably accelerated at physiological ph . This could potentially impact the compound’s ADME properties and bioavailability.

Result of Action

The result of the compound’s action is the formation of new compounds through the process of protodeboronation and subsequent reactions . For instance, the protodeboronation process has been used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

Action Environment

The action of 2-(Methylamino)thiazole-5-boronic acid pinacol ester is influenced by environmental factors such as pH and temperature . As mentioned earlier, the rate of hydrolysis of boronic pinacol esters is considerably accelerated at physiological pH . Additionally, the compound should be stored under recommended conditions to maintain its stability .

安全和危害

属性

IUPAC Name |

N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BN2O2S/c1-9(2)10(3,4)15-11(14-9)7-6-13-8(12-5)16-7/h6H,1-5H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDPHGZZVJPEDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6338221.png)